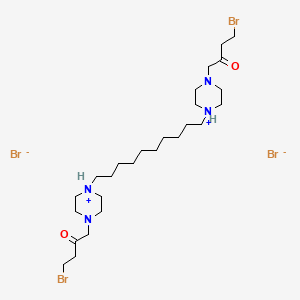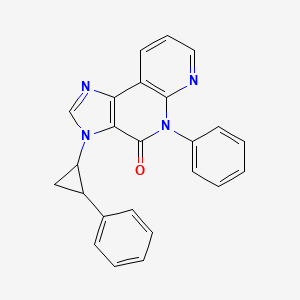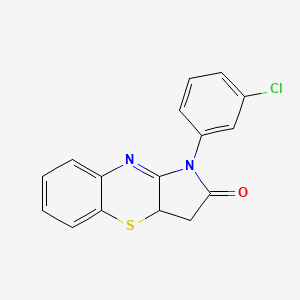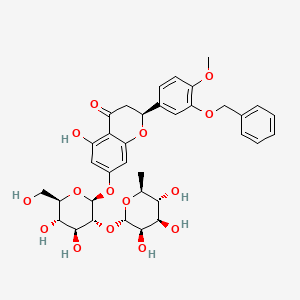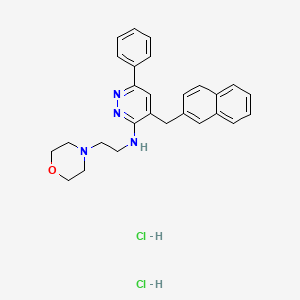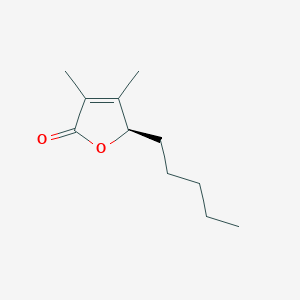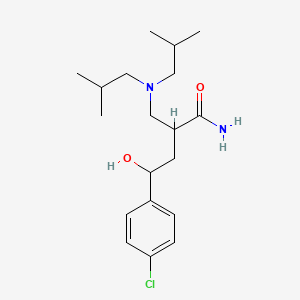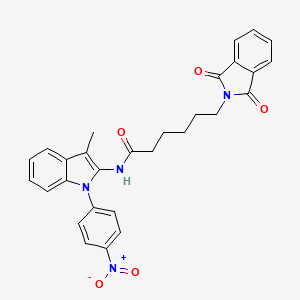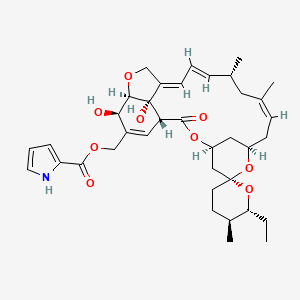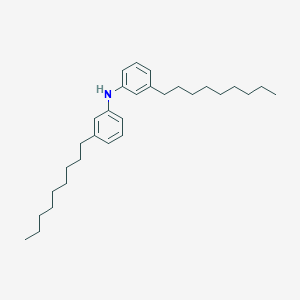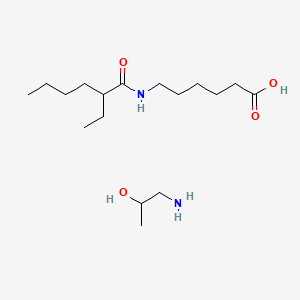
4-(2-(4-Methyl-5-thiazolyl)ethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, ethyl ester, monohydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a thiazole moiety and an ethyl ester group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, ethyl ester, monohydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of appropriate diamines.
Introduction of the Thiazole Moiety: The thiazole ring is introduced via a nucleophilic substitution reaction using suitable thiazole derivatives.
Esterification: The ethyl ester group is incorporated through esterification reactions involving carboxylic acids and ethanol under acidic conditions.
Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure monohydrochloride salt.
化学反応の分析
Types of Reactions: 1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine or thiazole rings.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or amines for substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Substituted Piperazines or Thiazoles: From nucleophilic substitution reactions.
科学的研究の応用
1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, ethyl ester, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, ethyl ester, monohydrochloride involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, leading to desired biological effects such as inhibition of microbial growth or induction of cell death in cancer cells.
類似化合物との比較
- 1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, ethyl ester
- 1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, methyl ester
- 1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, propyl ester
Uniqueness: 1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, ethyl ester, monohydrochloride stands out due to its specific combination of a piperazine ring, thiazole moiety, and ethyl ester group, which confer unique chemical and biological properties not found in its analogs.
特性
CAS番号 |
89663-22-9 |
|---|---|
分子式 |
C13H22ClN3O2S |
分子量 |
319.85 g/mol |
IUPAC名 |
ethyl 4-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]piperazine-1-carboxylate;hydron;chloride |
InChI |
InChI=1S/C13H21N3O2S.ClH/c1-3-18-13(17)16-8-6-15(7-9-16)5-4-12-11(2)14-10-19-12;/h10H,3-9H2,1-2H3;1H |
InChIキー |
YUPIBORVMCUQQP-UHFFFAOYSA-N |
正規SMILES |
[H+].CCOC(=O)N1CCN(CC1)CCC2=C(N=CS2)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


